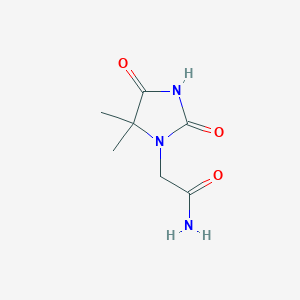
2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of MD2738 consists of a central acetamide group linked to a benzodioxole ring. The benzodioxole moiety contributes to its pharmacological properties. The 1,3-benzodioxol-5-yl group imparts structural rigidity and influences interactions with biological targets .
Scientific Research Applications
Salt Formation and Pharmaceutical Use
- Salt Formation : A study discusses the formation of a new salt compound related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride, which is used in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity : A research study synthesized derivatives of 5-substituted benzo[b]thiophene, including compounds related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride, and found them to have potent anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).
Role in Metabolic Stability
- Metabolic Stability : A study examined analogues of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride to improve metabolic stability, particularly focusing on the role of 6,5-heterocycles in inhibiting PI3Kα and mTOR (Stec et al., 2011).
Synthesis and Biological Evaluation
- Biological Evaluation : Another study explored the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives, which are structurally similar to 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride, for their anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).
Crystal Structure and Anticonvulsant Activities
- Crystal Structure and Anticonvulsants : The crystal structure of related compounds was examined for potential anticonvulsant activities, providing insights into the stereochemical properties likely responsible for these activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7;/h1-3H,4-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYXSLCRGDCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739040.png)




![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)

![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)

![5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2739056.png)
![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)


